molecular formula C13H23BO3 B2708181 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane CAS No. 2246920-82-9

4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B2708181
CAS No.: 2246920-82-9
M. Wt: 238.13
InChI Key: XNDFSDONEUAXBI-VMPITWQZSA-N
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Description

4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane is a boronic ester derivative of the 1,3,2-dioxaborolane family. The core structure consists of a dioxaborolane ring (a five-membered boronate ester) with four methyl groups at the 4,4,5,5-positions. The key substituent is an (E)-configured ethenyl group attached to the oxan-4-yl (tetrahydropyran-4-yl) moiety. The (E)-stereochemistry of the ethenyl group may influence reactivity and stability, as seen in analogous compounds .

While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related dioxaborolane derivatives. Below, we compare its hypothetical characteristics with documented analogs.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDFSDONEUAXBI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246920-82-9
Record name 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method includes the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Borylation: Introduction of boron-containing groups into organic molecules.

    Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and transition metal catalysts such as palladium and copper . Reaction conditions typically involve inert atmospheres, moderate temperatures, and sometimes the use of solvents like tetrahydrofuran (THF) or dichloromethane.

Major Products

The major products formed from these reactions are often boron-containing organic compounds, which can be further functionalized for use in various applications. For example, hydroboration of alkenes can yield organoboranes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Employed in the development of boron-containing drugs and biomolecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds across double or triple bonds, forming stable organoborane intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield a variety of products. The molecular pathways involved often include coordination with transition metal catalysts, which facilitate the formation and cleavage of chemical bonds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and stability of dioxaborolane derivatives are heavily influenced by their substituents. Key analogs include:

(a) Styryl-Substituted Derivatives
  • (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) : Synthesized via hydroboration of phenylacetylene with pinacolborane, this compound exhibits high stability and is used in organic synthesis. The styryl group’s aromaticity and planar structure enhance conjugation, making it suitable for catalytic applications .
(b) Heterocyclic and Alkyl-Substituted Derivatives
  • tert-Butyl(E)-3-(2-(dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate (74) : A pale yellow oil synthesized with 75% yield, this compound demonstrates moderate stability and applications in medicinal chemistry. The indole group’s steric bulk may hinder reactivity compared to simpler aryl groups .
  • 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane : An alkenyl-substituted derivative used as a propargylation reagent. Its synthesis via continuous flow methods highlights industrial scalability challenges for borolane derivatives .
(c) Unstable Derivatives
  • 7h (p-Methoxyphenyl-substituted) : Exhibits 46% yield but decomposes rapidly even under inert conditions. The electron-donating methoxy group likely destabilizes the boronate ester through enhanced electron density .

Stability and Reactivity

Stability trends in dioxaborolanes correlate with substituent electronic effects:

  • Electron-Withdrawing Groups (EWGs) : Enhance stability by reducing electron density at the boron center.
  • Electron-Donating Groups (EDGs) : Decrease stability (e.g., 7h ).
  • Steric Effects : Bulky groups (e.g., tert-butyl in compound 74 ) may improve stability by shielding the boron atom.

The oxan-4-yl group in the target compound is a cyclic ether with moderate electron-donating character. Its stability is expected to lie between that of styryl (stable) and p-methoxyphenyl (unstable) derivatives.

Biological Activity

4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structural characteristics include a dioxaborolane ring and various alkyl and ether functional groups, which contribute to its stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

C6H13BO2\text{C}_6\text{H}_{13}\text{BO}_2

This structure features:

  • A dioxaborolane core that enhances its chemical reactivity.
  • Multiple methyl groups that increase steric hindrance.
  • An oxan (tetrahydropyran) moiety that contributes to its solubility and stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The dioxaborolane ring can interact with nucleophiles such as amines and alcohols, potentially leading to the formation of covalent bonds with proteins or nucleic acids.
  • Influence on Enzyme Activity : Preliminary studies suggest that the compound may modulate the activity of specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of multiple functional groups may impart antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.

Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of dioxaborolane derivatives. It was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Enzyme Inhibition

Another study demonstrated that derivatives of this compound could act as inhibitors for certain enzymes involved in carbohydrate metabolism. The inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites .

Case Study 3: Antioxidant Activity

Research highlighted the antioxidant potential of similar dioxaborolane compounds. These compounds were shown to scavenge free radicals effectively in vitro, suggesting a protective role against oxidative damage .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerSignificant cytotoxicity
Enzyme InhibitionInhibition of metabolic enzymes
AntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane?

  • Methodological Answer : The synthesis typically involves coupling oxan-4-yl alkenes with dioxaborolane precursors. For example, a multi-step procedure may include (1) preparation of the styryl boronic ester via palladium-catalyzed cross-coupling, (2) stereoselective olefin formation using controlled reaction conditions (e.g., temperature, solvent polarity), and (3) purification via column chromatography to isolate the (E)-isomer. Key variables include catalyst choice (e.g., Pd(PPh₃)₄) and boron-protecting group stability .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the dioxaborolane ring and ethenyl linkage. Infrared (IR) spectroscopy verifies B–O and C=C bond presence. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography may resolve stereochemical ambiguities in the oxan-4-yl substituent .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The compound serves as a boronate ester in Suzuki-Miyaura cross-couplings, enabling biaryl bond formation. Its steric bulk (tetramethyl groups) enhances stability against protodeboronation, making it suitable for iterative coupling reactions. Applications extend to synthesizing π-conjugated materials for optoelectronic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in its use as a coupling partner?

  • Methodological Answer : Stereoselectivity in cross-couplings depends on ligand design (e.g., bulky phosphines), solvent polarity (e.g., THF vs. DMF), and temperature. Kinetic studies suggest lower temperatures (0–25°C) favor (E)-isomer retention. Solvent-free microwave-assisted reactions may reduce side-product formation. Monitoring via thin-layer chromatography (TLC) or in situ NMR ensures reaction progress .

Q. What strategies resolve discrepancies in biological activity data between structural analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, analogs like 4-ethynylphenylboronic acid pinacol ester (CAS 1034287-04-1) differ in electronic effects due to ethynyl vs. ethenyl groups, altering bioactivity. Computational modeling (DFT, molecular docking) identifies key interactions, while in vitro assays (e.g., enzyme inhibition) validate hypotheses .

Q. How does the oxan-4-yl substituent influence reactivity in aqueous vs. anhydrous environments?

  • Methodological Answer : The oxan-4-yl group’s ether oxygen enhances solubility in polar aprotic solvents (e.g., DMSO), but hydrolytic stability varies. In aqueous media, pH-controlled conditions (pH 7–9) minimize boron hydrolysis. Anhydrous reactions under inert atmospheres (N₂/Ar) preserve the dioxaborolane ring. Stability assays using ¹¹B NMR track degradation kinetics .

Q. What analytical techniques quantify trace impurities in this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns detects organic impurities (e.g., des-borylated byproducts). Inductively coupled plasma mass spectrometry (ICP-MS) measures heavy metal residues from catalysts. Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage protocols .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic performance in cross-couplings?

  • Methodological Answer : Discrepancies often arise from varying ligand ratios or base strengths (e.g., K₂CO₃ vs. CsF). Systematic screening using Design of Experiments (DoE) identifies optimal parameters. For example, higher ligand loadings (2–5 mol%) may improve yields in sterically hindered systems. Cross-referencing with structurally similar compounds (e.g., 2-(3,5-dimethoxyphenyl)ethenyl analog, CAS 1073354-86-5) clarifies electronic effects .

Q. Why do similar dioxaborolanes exhibit divergent pharmacokinetic profiles despite structural homology?

  • Methodological Answer : Subtle structural changes (e.g., oxan-4-yl vs. benzothiophene substituents) alter logP values and membrane permeability. In vitro ADMET assays (e.g., Caco-2 cell permeability, microsomal stability) quantify these differences. Molecular dynamics simulations predict blood-brain barrier penetration, guiding lead optimization .

Comparative Structural Analysis Table

Compound Name (CAS)Key Structural FeatureApplication ContextReference
This compoundOxan-4-yl ethenyl groupSuzuki-Miyaura coupling, optoelectronics
2-(3,5-Dimethoxyphenyl)ethenyl analog (1073354-86-5)Dimethoxy aromatic systemFluorescent probe synthesis
4-Ethynylphenylboronic acid pinacol ester (1034287-04-1)Ethynyl linkageClick chemistry modifications

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